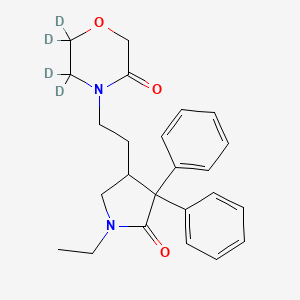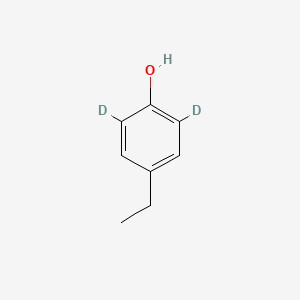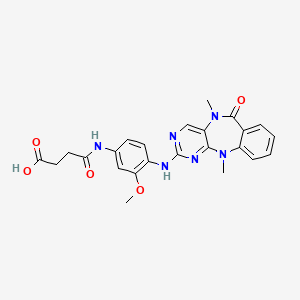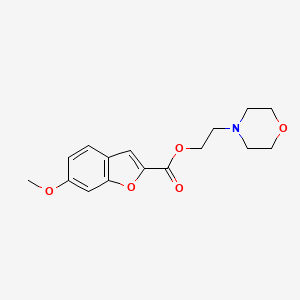
Uridine-13C9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridine-13C9 is a labeled form of uridine, a nucleoside that consists of uracil attached to a ribose ring via a β-N1-glycosidic bond. The “13C9” designation indicates that nine carbon atoms in the uridine molecule are replaced with the carbon-13 isotope, making it useful for various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies and metabolic research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-13C9 typically involves the incorporation of carbon-13 labeled precursors into the uridine molecule. One common method is to start with carbon-13 labeled glucose, which is then converted into carbon-13 labeled ribose. This ribose is subsequently used in the synthesis of this compound through a series of enzymatic or chemical reactions that attach the ribose to uracil .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yield and purity. The process includes the use of bioreactors for enzymatic synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required isotopic purity and chemical purity standards .
化学反応の分析
Types of Reactions
Uridine-13C9 undergoes various chemical reactions, including:
Oxidation: Uridine can be oxidized to uracil.
Reduction: Reduction of uridine can lead to the formation of dihydrouridine.
Substitution: Uridine can undergo nucleophilic substitution reactions, particularly at the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
Oxidation: Uracil
Reduction: Dihydrouridine
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
科学的研究の応用
Uridine-13C9 is widely used in scientific research due to its labeled carbon atoms, which make it an excellent tracer in metabolic studies. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Employed in metabolic labeling experiments to trace the incorporation of uridine into RNA.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of uridine-based drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes for nucleoside-based products
作用機序
Uridine-13C9 exerts its effects primarily through its incorporation into RNA. The labeled uridine is phosphorylated to uridine triphosphate, which is then incorporated into RNA by RNA polymerase. This incorporation allows researchers to track RNA synthesis and degradation using NMR or mass spectrometry. The molecular targets include various RNA species, and the pathways involved are those related to RNA metabolism and nucleotide biosynthesis .
類似化合物との比較
Similar Compounds
Uridine-15N2: Labeled with nitrogen-15 isotopes.
Uridine-13C5: Labeled with five carbon-13 isotopes.
Uridine-13C,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness
Uridine-13C9 is unique due to the extensive labeling of nine carbon atoms, providing a higher degree of sensitivity and resolution in NMR studies compared to compounds labeled with fewer carbon-13 atoms. This makes it particularly valuable for detailed structural and metabolic studies .
特性
分子式 |
C9H12N2O6 |
|---|---|
分子量 |
253.14 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChIキー |
DRTQHJPVMGBUCF-CREAXWAASA-N |
異性体SMILES |
[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)



![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)





